6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

6-Hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide (CAS 2034361-33-4) is a dual-heterocyclic small molecule that integrates a 6-hydroxypyrimidine-4-carboxamide core with a 4-methyl-1,2,5-oxadiazol-3-yl amide substituent. The compound belongs to a broader class of pyrimidine–oxadiazole hybrids that have attracted attention across multiple therapeutic target areas, including kinase inhibition, antimicrobial screening, and anti-inflammatory evaluation.

Molecular Formula C8H7N5O3
Molecular Weight 221.176
CAS No. 2034361-33-4
Cat. No. B2971667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
CAS2034361-33-4
Molecular FormulaC8H7N5O3
Molecular Weight221.176
Structural Identifiers
SMILESCC1=NON=C1NC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C8H7N5O3/c1-4-7(13-16-12-4)11-8(15)5-2-6(14)10-3-9-5/h2-3H,1H3,(H,9,10,14)(H,11,13,15)
InChIKeyVXSQQXILDZNOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide: Heterocyclic Building Block Profile for Procurement Evaluation


6-Hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide (CAS 2034361-33-4) is a dual-heterocyclic small molecule that integrates a 6-hydroxypyrimidine-4-carboxamide core with a 4-methyl-1,2,5-oxadiazol-3-yl amide substituent . The compound belongs to a broader class of pyrimidine–oxadiazole hybrids that have attracted attention across multiple therapeutic target areas, including kinase inhibition, antimicrobial screening, and anti-inflammatory evaluation [1]. Its chemical architecture presents two features of particular relevance to procurement decisions: the 6-hydroxy group on the pyrimidine ring, which differentiates it from the more commonly catalogued 6-methoxy analog, and the rare 1,2,5-oxadiazole (furazan) isomer, which confers distinct electronic properties relative to the more extensively studied 1,3,4-oxadiazole bioisosteres [2].

Procurement Risk: Why 6-Hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide Cannot Be Replaced by Generic Pyrimidine–Oxadiazole Analogs


Despite sharing a common pyrimidine–oxadiazole scaffold, related catalog compounds differ at three structural positions that independently and cumulatively alter biological target engagement, physicochemical properties, and synthetic utility. The 6-methoxy congener (CAS 2034248-79-6) replaces the ionizable 6-hydroxy group with a neutral methoxy substituent, abolishing the hydrogen-bond donor capacity and tautomeric equilibrium critical for certain enzyme binding interactions . Similarly, compounds bearing a 1,3,4-oxadiazole substituent instead of the 1,2,5-oxadiazole present in the target molecule exhibit different ring electronics and metabolic stability profiles, as the 1,2,5-isomer is documented to resist nucleophilic ring-opening more effectively [1]. The benzyloxy derivative (CAS 2034433-67-3) introduces additional steric bulk that fundamentally alters lipophilicity and binding pocket occupancy [2]. Consequently, substituting any of these analogs for the target compound in a structure–activity relationship (SAR) program or biological assay introduces uncontrolled variables that can produce non-reproducible results.

Quantitative Differentiation Evidence: 6-Hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide vs. Closest Analogs


6-Hydroxy versus 6-Methoxy Substitution: Hydrogen-Bond Donor Capacity as a Determinant of Target Engagement

The target compound presents a hydrogen-bond donor (HBD) at the pyrimidine 6-position via its hydroxyl group, whereas the commercially available 6-methoxy analog (CAS 2034248-79-6) presents only a hydrogen-bond acceptor (HBA) at the same position . In structurally related 6-hydroxypyrimidin-4(1H)-one-3-carboxamide APJ receptor agonists, the presence of the 6-hydroxy group directly enabled key hydrogen-bond interactions within the receptor binding pocket; the corresponding methoxy-substituted analogs showed substantially reduced or ablated functional activity . This HBD-to-HBA switch represents a discrete pharmacophoric difference that is not correctable by adjusting concentration or formulation.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

1,2,5-Oxadiazole versus 1,3,4-Oxadiazole Ring Isomerism: Stability and Electronic Differentiation

The target compound incorporates a 1,2,5-oxadiazole (furazan) ring, whereas the majority of literature-reported pyrimidine–oxadiazole hybrids utilize the 1,3,4-oxadiazole isomer [1]. Kinetic studies on mononuclear heterocyclic rearrangements have established a relative stability order of 1,2,4-oxadiazole > isoxazole > 1,2,5-oxadiazole, demonstrating that the 1,2,5-isomer is the least prone to thermal rearrangement among the oxadiazole family [2]. Spectroscopic measurements and pK determinations further document that 3-hydroxy-1,2,5-oxadiazoles exist predominantly in the hydroxy tautomeric form, whereas the corresponding 1,3,4-oxadiazole systems favor the carbonyl (oxadiazolinone) tautomer, creating a fundamentally different hydrogen-bonding surface [3].

Medicinal Chemistry Metabolic Stability Heterocyclic Chemistry

Pyrimidine–Oxadiazole Scaffold as a Privileged Bioisostere Pair: Class-Level Pharmacological Relevance

Compounds bearing both pyrimidine and oxadiazole rings have been validated across multiple therapeutic target families. In antimicrobial and anti-inflammatory screening, pyrimidine-substituted 1,3,4-oxadiazole derivatives demonstrated dose-dependent activity, with select compounds achieving MIC values in the low μg/mL range against bacterial strains [1]. In oncology applications, acetamides containing both 1,3,4-oxadiazole and pyrimidine cores showed potent antiproliferative activity against A549 lung adenocarcinoma cells, with lead compounds achieving IC50 values below 3.9 μg/mL compared with cisplatin at 26.00 μg/mL, while sparing NIH/3T3 healthy fibroblasts [2]. In the antiviral space, oxadiazole-containing diarylpyrimidine derivatives exhibited single-digit nanomolar EC50 values against wild-type HIV-1 (EC50 = 5.06–54.0 nM), comparable to etravirine (EC50 = 3.79–51.8 nM) [3]. The target compound's specific combination of a 6-hydroxypyrimidine-4-carboxamide core with a 4-methyl-1,2,5-oxadiazol-3-yl amide positions it at the intersection of these validated pharmacophore spaces.

Drug Discovery Bioisosterism Enzyme Inhibition

Evidence-Backed Application Scenarios for 6-Hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide


Kinase Inhibitor Lead Optimization Requiring a 6-Hydroxypyrimidine Hinge-Binding Motif

In kinase drug discovery programs where the ATP-binding site hinge region requires a hydrogen-bond donor–acceptor pair, the 6-hydroxypyrimidine-4-carboxamide substructure can serve this function . The target compound combines this hinge-binding motif with a 1,2,5-oxadiazole substituent, offering a probe for structure–activity relationship campaigns that seek to exploit the enhanced kinetic stability of the furazan ring compared with more common 1,3,4-oxadiazole bioisosteres [1]. Procurement of the 6-hydroxy variant rather than the 6-methoxy congener is non-negotiable for programs dependent on this hydrogen-bond donor interaction.

Synthesis of Diversified Pyrimidine–Oxadiazole Libraries via 6-Position Derivatization

The 6-hydroxy group provides a chemically tractable handle for further functionalization (e.g., alkylation, acylation, sulfonation) to generate focused compound libraries . In contrast, the 6-methoxy analog (CAS 2034248-79-6) requires demethylation under harsh conditions before analogous diversification can proceed, adding synthetic steps and reducing overall yield. The benzyloxy derivative (CAS 2034433-67-3) requires hydrogenolysis to liberate the free hydroxyl group [2]. The target compound therefore represents the most synthetically efficient starting point for parallel library synthesis at the 6-position.

Antimicrobial or Anticancer Screening with a 1,2,5-Oxadiazole Chemotype

Given the established antimicrobial and anticancer activities of pyrimidine–oxadiazole hybrids [1], the target compound merits inclusion in screening cascades as a representative of the underrepresented 1,2,5-oxadiazole subclass. Its structural distinction from the extensively studied 1,3,4-oxadiazole libraries may uncover novel structure–activity relationships inaccessible to existing screening collections.

Tautomerism-Dependent Biological Probe Development

The documented tautomeric equilibrium of 1,2,5-oxadiazoles (hydroxy form predominant) versus 1,3,4-oxadiazoles (oxadiazolinone predominant) creates distinct molecular recognition surfaces [2]. The target compound serves as a probe to interrogate whether biological targets preferentially recognize one tautomeric state over the other, a question that cannot be addressed using 1,3,4-oxadiazole-containing analogs.

Quote Request

Request a Quote for 6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.